molecular formula C15H24N2O B11778504 3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine

3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine

Cat. No.: B11778504
M. Wt: 248.36 g/mol
InChI Key: IOVVMYBDJTUSHB-UHFFFAOYSA-N
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Description

3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethylphenylamine with a suitable pyrrolidine precursor under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ethylphenyl group play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Pyrrolidinyl)propan-1-amine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Uniqueness

3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine is unique due to the presence of the 4-ethylphenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3-[1-(4-ethylphenyl)pyrrolidin-3-yl]oxypropan-1-amine

InChI

InChI=1S/C15H24N2O/c1-2-13-4-6-14(7-5-13)17-10-8-15(12-17)18-11-3-9-16/h4-7,15H,2-3,8-12,16H2,1H3

InChI Key

IOVVMYBDJTUSHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(C2)OCCCN

Origin of Product

United States

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